Mandestrobin 2-Demethyl

Agrochemical Synthesis Process Chemistry Intermediate Procurement

Mandestrobin 2-Demethyl (CAS 173662-85-6, C₁₈H₂₁NO₃, MW 299.4 g/mol) is a key demethylated derivative of the strobilurin fungicide mandestrobin. It serves three distinct functions in agrochemical science: as a primary intermediate in the chemical synthesis of mandestrobin , as a major environmental and plant metabolite in the degradation pathway of the parent fungicide , and as a high-purity analytical reference standard for environmental fate studies and residue monitoring.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
Cat. No. B15293664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMandestrobin 2-Demethyl
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)O
InChIInChI=1S/C18H21NO3/c1-12-8-9-13(2)16(10-12)22-11-14-6-4-5-7-15(14)17(20)18(21)19-3/h4-10,17,20H,11H2,1-3H3,(H,19,21)
InChIKeyOYKCFMMPPNZXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mandestrobin 2-Demethyl: Critical Intermediate, Metabolite, and Analytical Reference Standard for Strobilurin Fungicide Research and Development


Mandestrobin 2-Demethyl (CAS 173662-85-6, C₁₈H₂₁NO₃, MW 299.4 g/mol) is a key demethylated derivative of the strobilurin fungicide mandestrobin . It serves three distinct functions in agrochemical science: as a primary intermediate in the chemical synthesis of mandestrobin , as a major environmental and plant metabolite in the degradation pathway of the parent fungicide , and as a high-purity analytical reference standard for environmental fate studies and residue monitoring [1]. Unlike mandestrobin, which possesses a methoxyacetamide moiety, this compound contains a hydroxyacetamide group, a structural modification that fundamentally alters its physicochemical properties and biological relevance.

Why Mandestrobin 2-Demethyl Cannot Be Substituted with Generic In-Class Analogs in Research and Analytical Workflows


Procurement substitution of Mandestrobin 2-Demethyl with other strobilurin-related intermediates or metabolites is scientifically invalid. The compound's identity is defined by a precise demethylation event at the α-methoxy position, yielding a hydroxyacetamide structure that is chromatographically, metabolically, and synthetically distinct from all other mandestrobin derivatives . In environmental fate studies, this specific metabolite must be quantified to comply with regulatory residue definitions established for mandestrobin tolerances [1]. In synthesis, the 2-demethyl intermediate is the penultimate precursor to mandestrobin; any alternative compound would yield an entirely different final product or require an orthogonal synthetic route . The toxicological profile of mandestrobin is evaluated based on its specific metabolite profile; the European Union peer review explicitly notes that metabolites such as 2-CH₂OH-mandestrobin were considered 'not covered' by the parent toxicological studies, underscoring that each metabolite must be assessed as a discrete chemical entity [2].

Quantitative Differentiation Evidence for Mandestrobin 2-Demethyl Against Key Comparators


Mandestrobin 2-Demethyl as an Essential Intermediate in the Synthesis of the Active Fungicide Mandestrobin

Mandestrobin 2-Demethyl is a required intermediate in the synthesis of mandestrobin, with its formation occurring via alkylation of 2,5-dimethylphenol with 2-(chloromethyl)benzal chloride, followed by hydrolysis to yield the demethylated precursor . This intermediate is subsequently bis-alkylated with methyl sulfate to produce the final active fungicide mandestrobin . In biomimetic oxidation studies using synthetic iron-porphyrin (F₂₀TPPFeCl), the demethylation of mandestrobin to produce this 2-demethyl metabolite was optimized to a yield of 87% [1].

Agrochemical Synthesis Process Chemistry Intermediate Procurement

Mandestrobin 2-Demethyl as a Regulated Metabolite in Environmental Residue Definitions

Under U.S. EPA regulations, tolerances for residues of mandestrobin are established based on measurement of 'mandestrobin, including its metabolites and degradates' [1]. While compliance determinations are made by measuring only the parent compound (2-[(2,5-dimethylphenoxy)methyl]-α-methoxy-N-methylbenzeneacetamide), the residue definition explicitly encompasses metabolites including the 2-demethyl derivative [2]. In the EU peer review, the plant metabolite De-Xy-S-2200 (a de-xylated analog of 2-demethyl mandestrobin) was considered covered by the toxicological profile of mandestrobin, whereas 2-CH₂OH-mandestrobin was not [3].

Environmental Fate Residue Analysis Regulatory Compliance

High-Purity Reference Standard for Analytical Method Development and Quality Control in Agrochemical Research

Mandestrobin 2-Demethyl is supplied as a characterized reference standard with full Certificate of Analysis (COA) documentation, suitable for method validation, stability studies, and quality control in both agrochemical and pharmaceutical research contexts . It is categorized as an impurity reference standard for mandestrobin, supporting Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . The compound is utilized in the development of analytical methods with a validated limit of quantification (LOQ) of 0.01 mg/kg for mandestrobin residues in agricultural commodities [1].

Analytical Chemistry Method Validation Quality Control

Structural Differentiation from Parent Mandestrobin: Hydroxyacetamide vs. Methoxyacetamide Moiety

Mandestrobin 2-Demethyl (C₁₈H₂₁NO₃, MW 299.4 g/mol) differs from the parent fungicide mandestrobin (C₁₉H₂₃NO₃, MW 313.39 g/mol) by the absence of a methyl group at the α-position, resulting in a hydroxyacetamide (-CH(OH)C(O)NHCH₃) moiety rather than a methoxyacetamide (-CH(OCH₃)C(O)NHCH₃) group . This demethylation reduces the molecular weight by 14 g/mol and alters the hydrogen-bonding capacity, polarity, and chromatographic retention behavior of the molecule . The compound's InChIKey is OYKCFMMPPNZXFX-UHFFFAOYSA-N, distinguishing it from mandestrobin .

Structure-Activity Relationship Physicochemical Properties Metabolic Profiling

Primary Procurement and Research Application Scenarios for Mandestrobin 2-Demethyl Based on Verified Evidence


Synthesis of Mandestrobin Active Ingredient and Radiolabeled Metabolites

Mandestrobin 2-Demethyl serves as the essential penultimate intermediate in the industrial synthesis of mandestrobin fungicide . Procure this compound when establishing or optimizing synthetic routes for mandestrobin production. Additionally, this intermediate is utilized as a starting material for the biomimetic synthesis of carbon-14 labeled mandestrobin metabolites, achieving optimized yields of 87% for environmental fate studies [1].

Environmental Fate and Metabolism Studies in Crops and Water-Sediment Systems

Mandestrobin 2-Demethyl is a key reference standard for identifying and quantifying mandestrobin degradation products in environmental matrices . In wheat metabolism studies following application at 300 g/ha, mandestrobin undergoes ether bond cleavage and mono-oxidation reactions; the 2-demethyl derivative is among the metabolites requiring analytical confirmation [2]. In illuminated water-sediment systems, photodegradation via benzyl phenyl ether bond cleavage produces metabolites that must be differentiated using authentic reference standards .

Regulatory Residue Analysis and Tolerance Compliance Monitoring

Regulatory agencies including the U.S. EPA and Health Canada establish tolerances for mandestrobin residues that encompass its metabolites and degradates [3]. Analytical laboratories performing residue monitoring in agricultural commodities (apricots, cherries, peaches, grapes, strawberries) require Mandestrobin 2-Demethyl as a reference standard for method validation at an LOQ of 0.01 mg/kg [4]. Procure this compound to ensure analytical methods meet GLP requirements and withstand regulatory scrutiny.

Pharmaceutical and Agrochemical Quality Control and Impurity Profiling

Mandestrobin 2-Demethyl is classified as an impurity reference standard for mandestrobin, supporting ANDA and DMF submissions in pharmaceutical research contexts . Quality control laboratories utilize this characterized standard with full Certificate of Analysis documentation for stability studies, method validation, and impurity profiling in both agrochemical and pharmaceutical development workflows [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mandestrobin 2-Demethyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.